Bisantrene
Overview
Description
Bisantrene is an anthracenyl bishydrazone compound with notable antineoplastic activity. It is structurally related to anthracyclines but is distinguished by its significantly lower cardiotoxicity. This compound intercalates with DNA, disrupting its configuration and leading to DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisantrene is synthesized through a multi-step process involving the condensation of anthracene derivatives with hydrazine derivatives. The key steps include:
Formation of Anthracene Derivative: The starting material, anthracene, undergoes nitration followed by reduction to form the corresponding amine.
Condensation Reaction: The anthracene amine is then condensed with hydrazine derivatives under controlled temperature and pH conditions to form the bishydrazone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the condensation reactions.
Chemical Reactions Analysis
Types of Reactions
Bisantrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form polar metabolites with reduced activity.
Reduction: The compound can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its hydrazone groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Bisantrene has a wide range of scientific research applications:
Mechanism of Action
Bisantrene exerts its effects primarily through DNA intercalation, which disrupts the DNA configuration and leads to the following outcomes:
DNA Single-Strand Breaks: Intercalation causes breaks in the DNA strands, inhibiting replication.
DNA-Protein Crosslinking: this compound forms crosslinks between DNA and proteins, further disrupting cellular processes.
Inhibition of DNA Replication: The compound inhibits topoisomerase II, an enzyme crucial for DNA replication.
Comparison with Similar Compounds
Bisantrene is compared with other anthracene derivatives and anthracyclines:
Doxorubicin: Similar in chemotherapeutic activity but exhibits higher cardiotoxicity.
Mitoxantrone: Another anthracene derivative with lower cardiotoxicity but different DNA-binding preferences.
Daunorubicin: Shares similar mechanisms of action but has a higher propensity for inducing multi-drug resistance.
Uniqueness
This compound’s uniqueness lies in its combination of potent antineoplastic activity and significantly reduced cardiotoxicity, making it a valuable alternative to traditional anthracyclines .
Properties
IUPAC Name |
N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMWLQOCQIOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868470 | |
Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78186-34-2 | |
Record name | Bisantrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78186-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracendicarbaldehyde bis(2-imidazolin-2-ylhydrazon) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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